5-Butyl-7-methyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5-Butyl-7-methyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that belongs to the class of nitrofurans. These compounds are characterized by the presence of a furan ring bearing a nitro group . This compound has a molecular formula of C17H25N3O4 and a molecular weight of 335.397 Da .
Preparation Methods
The synthesis of 5-Butyl-7-methyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-Butyl-7-methyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the furan ring or the nitro group .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases . In industry, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Butyl-7-methyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. It targets the protein aldose reductase, which plays a role in the reduction of glucose to sorbitol . This interaction can lead to various biological effects, including the inhibition of microbial growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Butyl-7-methyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other nitrofurans, such as furfural and furfuryl alcohol . These compounds share the furan ring and nitro group but differ in their additional substituents and overall structure .
Properties
Molecular Formula |
C17H23N3O4 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-butyl-7-methyl-2-(5-nitrofuran-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C17H23N3O4/c1-3-4-7-17-10-18-8-16(2,15(17)21)9-19(11-17)14(18)12-5-6-13(24-12)20(22)23/h5-6,14H,3-4,7-11H2,1-2H3 |
InChI Key |
ZYWXANNVIRPTCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(O4)[N+](=O)[O-])C |
solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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